molecular formula C16H14BrN3O2 B2588092 4-(4-bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 343373-38-6

4-(4-bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2588092
CAS RN: 343373-38-6
M. Wt: 360.211
InChI Key: POYJUWYHISGNJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely show the triazole ring attached to a bromophenyl group at one end and a methoxybenzyl group at the other. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, including N-alkylation and N-arylation . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound and its derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives were found to possess good or moderate activities against various microorganisms, indicating their potential for development as antimicrobial agents. Notably, the synthesis process involves reactions of various ester ethoxycarbonylhydrazones with primary amines and other steps leading to compounds with potential antimicrobial properties (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anticancer Evaluation

Derivatives of the compound have been synthesized and assessed for their anticancer activity against a panel of 60 cell lines derived from nine cancer types. This research highlights the compound's potential as a scaffold for developing new anticancer agents, with some derivatives showing activity against cancer cell lines at a fixed dose of 10 μM (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Enzyme Inhibition Studies

Further studies on derivatives of this compound have investigated their potential as enzyme inhibitors. Among the newly synthesized compounds, certain derivatives showed significant inhibitory activity against lipase and α-glucosidase, two enzymes involved in metabolic processes. This suggests a possible application in treating diseases related to enzyme dysregulation, such as diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).

Molecular and Electronic Analysis

The compound and its derivatives have been subjected to detailed molecular and electronic analysis, including DFT calculations to explore their electronic properties, nonlinear optical properties, and spectroscopic characteristics. These studies contribute to understanding the fundamental properties of these molecules, which can inform their further development and application in various fields (Beytur & Avinca, 2021).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Standard safety measures should be taken when handling this compound, including the use of personal protective equipment .

properties

IUPAC Name

4-(4-bromophenyl)-2-[(3-methoxyphenyl)methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c1-22-15-4-2-3-12(9-15)10-20-16(21)19(11-18-20)14-7-5-13(17)6-8-14/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYJUWYHISGNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)N(C=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

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